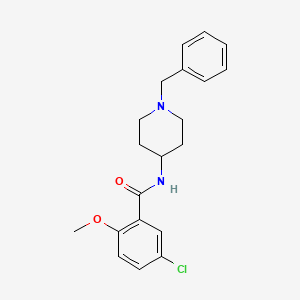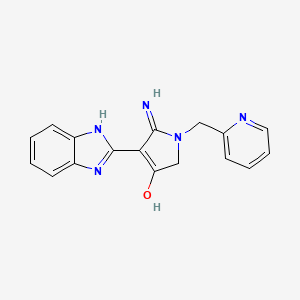
N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperidine moiety attached to a chlorinated methoxybenzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 1-benzylpiperidin-4-one with appropriate reagents to introduce the desired functional groups. The chlorination and methoxylation steps are carried out under controlled conditions to ensure the correct substitution pattern on the benzamide ring .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of this compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Aplicaciones Científicas De Investigación
N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: This compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-benzylpiperidin-4-yl)acetohydrazide: This compound shares the benzylpiperidine moiety but differs in the functional groups attached to the piperidine ring.
N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide: Similar in structure but with a fluorine atom instead of a chlorine atom, leading to different chemical properties.
Uniqueness
N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-25-19-8-7-16(21)13-18(19)20(24)22-17-9-11-23(12-10-17)14-15-5-3-2-4-6-15/h2-8,13,17H,9-12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVCOPFGVMTJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethoxybenzyl)-3-{1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinyl}propanamide](/img/structure/B6035383.png)

![2-[(1-Methylimidazol-2-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B6035399.png)
![2-[methyl-(4-methylphenyl)sulfonylamino]ethyl N-(4-chlorophenyl)carbamate](/img/structure/B6035407.png)
![1-[3-[[3-[3-(methoxymethyl)pyrrolidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]ethanone](/img/structure/B6035415.png)
![1-(3-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B6035421.png)
![6-butan-2-yl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B6035437.png)
![6-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6035443.png)
![4-bromo-2-[(Z)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]phenol](/img/structure/B6035449.png)
![1-[2-(3-fluorophenyl)ethyl]-N-(2-methyl-2-propen-1-yl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6035456.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6035461.png)
![5-(4-morpholinyl)-6-[2-(3-pyridinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6035485.png)
![4-{[3-(4-chlorobenzoyl)-1-piperidinyl]carbonyl}benzaldehyde](/img/structure/B6035493.png)
![2-(4-Methylpentyl)-4-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]morpholine](/img/structure/B6035501.png)
